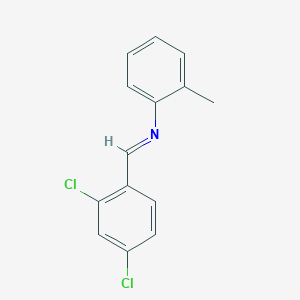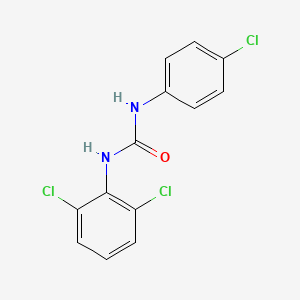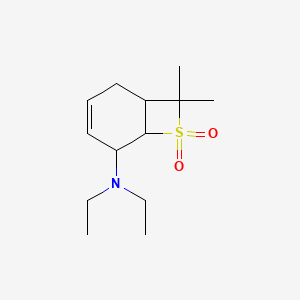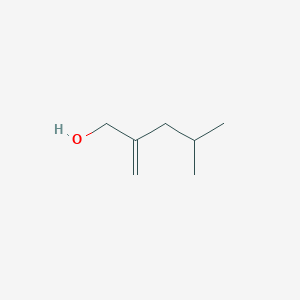
N-(2,4-Dichlorobenzylidene)-O-toluidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dichlorobenzylidène)-O-toluidine : est un composé chimique qui appartient à la classe des bases de Schiff. Les bases de Schiff sont généralement formées par la condensation d'amines primaires avec des composés carbonylés. Ce composé particulier est caractérisé par la présence d'un groupe dichlorobenzylidène lié à un groupement O-toluidine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la N-(2,4-Dichlorobenzylidène)-O-toluidine implique généralement la réaction de condensation entre le 2,4-dichlorobenzaldéhyde et l'O-toluidine. La réaction est généralement réalisée dans un solvant tel que le méthanol ou l'éthanol sous reflux. Le mélange est chauffé pour faciliter la réaction, et le produit est obtenu après refroidissement et filtration .
Méthodes de production industrielle : Dans un contexte industriel, la synthèse peut être mise à l'échelle en utilisant des réacteurs plus importants et en optimisant les conditions réactionnelles pour garantir un rendement et une pureté élevés. L'utilisation de catalyseurs et de techniques de purification avancées telles que la recristallisation ou la chromatographie peut être employée pour améliorer l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions : La N-(2,4-Dichlorobenzylidène)-O-toluidine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir la base de Schiff en amine primaire et en aldéhyde.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où les atomes de chlore peuvent être remplacés par d'autres nucléophiles.
Réactifs et conditions courantes :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène, le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des nucléophiles comme les amines, les thiols ou les alcoolates peuvent être utilisés dans des conditions appropriées.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes, tandis que la réduction régénérera l'amine et l'aldéhyde de départ .
Applications de la recherche scientifique
Chimie : La N-(2,4-Dichlorobenzylidène)-O-toluidine est utilisée comme intermédiaire dans la synthèse de divers composés organiques. Elle sert de bloc de construction pour la préparation de molécules plus complexes en synthèse organique .
Biologie : En recherche biologique, les bases de Schiff comme la N-(2,4-Dichlorobenzylidène)-O-toluidine sont étudiées pour leurs propriétés antimicrobiennes et antifongiques potentielles. Elles ont montré une activité modérée contre certaines souches bactériennes et fongiques .
Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles, notamment son rôle d'agent antimicrobien. Les bases de Schiff sont connues pour leur capacité à former des complexes stables avec les ions métalliques, ce qui peut renforcer leur activité biologique .
Industrie : Dans le secteur industriel, la N-(2,4-Dichlorobenzylidène)-O-toluidine est utilisée dans la production de colorants, de pigments et d'autres intermédiaires chimiques. Sa stabilité et sa réactivité en font un composant précieux dans divers processus de fabrication .
Mécanisme d'action
Le mécanisme d'action de la N-(2,4-Dichlorobenzylidène)-O-toluidine implique sa capacité à former des complexes stables avec les ions métalliques. Cette propriété est attribuée à la présence du groupe imine, qui peut se coordonner avec les ions métalliques. Les complexes résultants peuvent présenter une activité biologique accrue, y compris des effets antimicrobiens. Les cibles moléculaires et les voies impliquées dans son action sont encore à l'étude, mais on pense que le composé interfère avec les processus métaboliques des micro-organismes, conduisant à leur inhibition ou à leur mort .
Applications De Recherche Scientifique
Chemistry: N-(2,4-Dichlorobenzylidene)-O-toluidine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, Schiff bases like this compound are studied for their potential antimicrobial and antifungal properties. They have shown moderate activity against certain bacterial and fungal strains .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimicrobial agent. Schiff bases are known for their ability to form stable complexes with metal ions, which can enhance their biological activity .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mécanisme D'action
The mechanism of action of N-(2,4-Dichlorobenzylidene)-O-toluidine involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the imine group, which can coordinate with metal ions. The resulting complexes can exhibit enhanced biological activity, including antimicrobial effects. The molecular targets and pathways involved in its action are still under investigation, but it is believed that the compound interferes with the metabolic processes of microorganisms, leading to their inhibition or death .
Comparaison Avec Des Composés Similaires
Composés similaires :
- N-(2,4-Dichlorobenzylidène)-2,5-xylidine
- N-(3,4-Dichlorobenzylidène)-2,3-xylidine
- N-(4-Chlorobenzylidène)-2,4-xylidine
- N-(2-Chlorobenzylidène)-2,4-xylidine
Comparaison : La N-(2,4-Dichlorobenzylidène)-O-toluidine est unique en raison de la présence à la fois de groupes dichlorobenzylidène et O-toluidine. Cette combinaison confère des propriétés chimiques et biologiques spécifiques qui peuvent ne pas être présentes dans d'autres composés similaires. Par exemple, le groupe dichlorobenzylidène renforce sa réactivité et son activité antimicrobienne potentielle, tandis que le groupe O-toluidine contribue à sa stabilité et à sa solubilité .
Propriétés
Numéro CAS |
63462-32-8 |
|---|---|
Formule moléculaire |
C14H11Cl2N |
Poids moléculaire |
264.1 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)-N-(2-methylphenyl)methanimine |
InChI |
InChI=1S/C14H11Cl2N/c1-10-4-2-3-5-14(10)17-9-11-6-7-12(15)8-13(11)16/h2-9H,1H3 |
Clé InChI |
BDQJOTGBXVJXKC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N=CC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{2-[(Z)-2-(3-Chloro-phenyl)-1-cyano-vinyl]-4-p-tolyl-thiazol-5-yl}-acetamide](/img/structure/B11946995.png)





![2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11947042.png)

![3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11947047.png)

![[Bis(4-methoxyphenyl)amino]oxidanyl](/img/structure/B11947053.png)
